

Application Notes and Protocols for Preparing Parenteral Formulations Using Glycofurol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile and well-tolerated solvent used in the pharmaceutical industry to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in parenteral formulations.[1][2] Its ability to dissolve a wide range of hydrophobic drugs makes it a valuable excipient for developing stable and effective injectable drug products.[1][2] This document provides a comprehensive protocol for the preparation of parenteral formulations using **Glycofurol**, including pre-formulation studies, formulation preparation, and essential quality control tests.

Glycofurol is a clear, colorless to slightly yellow, almost odorless liquid with a bitter taste.[3][4] It is miscible with water, ethanol, and propylene glycol.[3] Due to its favorable safety profile and tissue compatibility, it is a preferred alternative to other organic solvents, minimizing local irritation at the injection site.[1][2] **Glycofurol** is included in parenteral medicines licensed in Europe and is approved by regulatory bodies such as the FDA for specific uses as a cosolvent. [1][3]

Physicochemical Properties of Glycofurol

A thorough understanding of **Glycofurol**'s properties is crucial for successful formulation development.



Property	Value	Reference
Chemical Name	α-[(Tetrahydro-2- furanyl)methyl]-ω-hydroxy- poly(oxy-1,2-ethanediyl)	[3]
CAS Number	31692-85-0	[3]
Appearance	Clear, colorless to slightly yellow liquid	[3][4]
Odor	Almost odorless	[3][4]
Taste	Bitter, with a warm sensation	[3][4]
Density (at 20°C)	1.070–1.090 g/cm ³	[3]
Viscosity (dynamic, at 20°C for Glycofurol 75)	8–18 mPa⋅s (cP)	[3]
Boiling Point (for Glycofurol 75)	80–100 °C	[3]
Solubility	Miscible with water, ethanol (95%), glycerin, polyethylene glycol 400, propylene glycol. Immiscible with arachis oil, isopropyl ether.	[3]
Stability	Stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.	[4]
Incompatibilities	Incompatible with strong oxidizing agents.	[4]

Pre-formulation Studies

Before preparing the final parenteral formulation, it is essential to conduct pre-formulation studies to determine the optimal concentration of **Glycofurol** and other excipients.



Solubility Enhancement

The primary function of **Glycofurol** in parenteral formulations is to increase the solubility of hydrophobic drugs. The following table provides representative data on the solubility enhancement of two model BCS Class II drugs, Celecoxib and Diazepam, in **Glycofurol**-water co-solvent systems.

Drug	Co-solvent System (Glycofurol % v/v in Water)	Solubility (mg/mL)	Fold Increase in Solubility
Celecoxib	0% (Water)	0.005	1
10%	0.15	30	
20%	1.2	240	-
30%	5.8	1160	
40%	15.2	3040	-
50%	35.5	7100	
Diazepam	0% (Water)	0.05	1
10%	0.8	16	
20%	4.5	90	-
30%	12.0	240	-
40%	25.0	500	-
50%	40.0	800	

Note: The above data are representative and the actual solubility will vary depending on the specific API and formulation conditions.

Excipient Compatibility

It is crucial to ensure the compatibility of **Glycofurol** with the API and other excipients in the formulation. **Glycofurol** is generally compatible with common parenteral excipients. However, it



is incompatible with strong oxidizing agents.[4] Preliminary compatibility studies should be performed by mixing the API and excipients with **Glycofurol** and observing for any physical or chemical changes, such as precipitation, color change, or degradation.

Experimental Protocol: Preparation of a Glycofurol-Based Parenteral Formulation

This protocol provides a step-by-step guide for the preparation of a sterile parenteral solution using **Glycofurol** as a co-solvent. This example is based on a hypothetical formulation for a poorly water-soluble API.

Materials

- Active Pharmaceutical Ingredient (API)
- Glycofurol 75
- Water for Injection (WFI)
- Other excipients (e.g., buffering agents, antioxidants, tonicity-adjusting agents)
- Sterile 0.22 μm membrane filters
- Sterile vials and stoppers
- Nitrogen gas (high purity)

Equipment

- Aseptic manufacturing area (e.g., laminar airflow hood or isolator)
- Glass beakers and stirring equipment
- pH meter
- Autoclave
- Vial capping machine



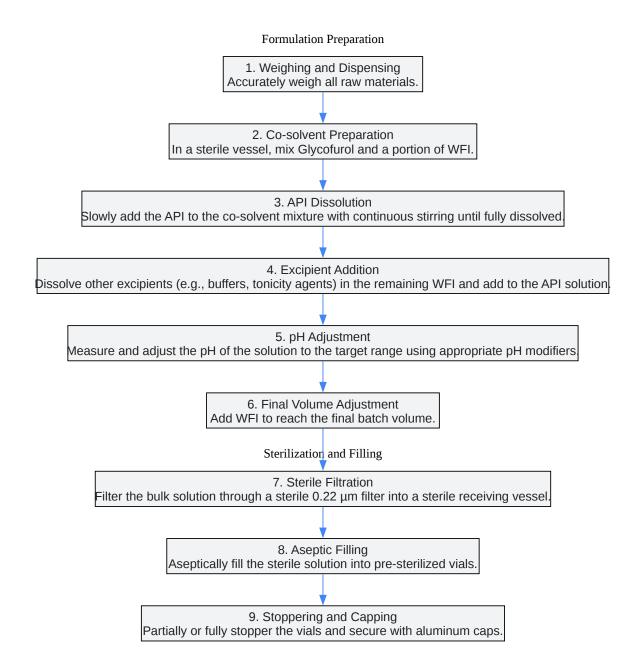
Formulation Example

Ingredient	Concentration (% w/v)	Function
API	1.0	Active Ingredient
Glycofurol 75	30.0	Co-solvent
Polysorbate 80	0.5	Surfactant/Solubilizer
Sodium Chloride	0.45	Tonicity Agent
Water for Injection	q.s. to 100	Vehicle

Preparation Procedure

The following workflow outlines the general steps for preparing a parenteral formulation with **Glycofurol**.





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Figure 1: General workflow for preparing a **Glycofurol**-based parenteral formulation.



Quality Control Testing

All parenteral formulations must undergo rigorous quality control testing to ensure their safety, efficacy, and stability.

Protocol for Hemolysis Testing

Objective: To assess the hemolytic potential of the **Glycofurol**-containing formulation on red blood cells (RBCs).

Materials:

- Fresh human or rabbit blood with an anticoagulant (e.g., EDTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Test formulation
- Positive control (e.g., 1% Triton X-100 solution)
- Negative control (PBS)
- Centrifuge
- UV-Vis spectrophotometer

Procedure:

- Prepare RBC Suspension:
 - Centrifuge the whole blood at 1000 x g for 10 minutes.
 - Remove the plasma and buffy coat.
 - Wash the RBCs three times with PBS, centrifuging and resuspending each time.
 - Prepare a 2% (v/v) RBC suspension in PBS.
- Incubation:



- In separate tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of:
 - Test formulation (at various dilutions)
 - Positive control
 - Negative control
- Incubate all tubes at 37°C for 1 hour with gentle shaking.
- Centrifugation and Measurement:
 - Centrifuge the tubes at 1000 x g for 5 minutes.
 - Carefully collect the supernatant.
 - Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer.
- Calculation:
 - Calculate the percentage of hemolysis using the following formula: % Hemolysis =
 [(Abs sample Abs negative) / (Abs positive Abs negative)] * 100

Acceptance Criteria: A formulation is generally considered non-hemolytic if the hemolysis is less than 5%.

Stability Studies

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the parenteral formulation. The following table provides a representative stability testing protocol and data for a hypothetical **Glycofurol**-based formulation of Diazepam.



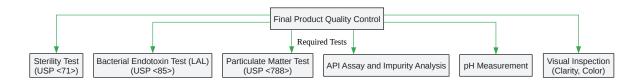
Storage Condition	Time Point	Appearance	рН	Assay (% of Initial)
25°C / 60% RH	0 months	Clear, colorless solution	6.5	100.0
3 months	Clear, colorless solution	6.4	99.5	
6 months	Clear, colorless solution	6.4	98.9	
12 months	Clear, colorless solution	6.3	97.8	
40°C / 75% RH	0 months	Clear, colorless solution	6.5	100.0
1 month	Clear, colorless solution	6.3	98.2	
3 months	Clear, colorless solution	6.2	96.5	
6 months	Slight yellow tint	6.1	94.3	

Note: This is representative data. Actual stability will depend on the specific API and formulation.[5][6]

Other Essential Quality Control Tests

The following diagram illustrates the key quality control tests that must be performed on the final parenteral product.





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Figure 2: Key quality control tests for parenteral formulations.

Protocols for Key Quality Control Tests:

- Sterility Test (USP <71>): This test is performed to ensure the absence of viable microorganisms. The two main methods are direct inoculation and membrane filtration. The choice of method depends on the nature of the product.
- Bacterial Endotoxin Test (LAL Test) (USP <85>): This test detects the presence of pyrogens (fever-inducing substances) from gram-negative bacteria.[7] The Limulus Amebocyte Lysate (LAL) test is the standard method.[7][8] The endotoxin limit for parenteral drugs is typically calculated based on the maximum human dose.[7]
- Particulate Matter Test (USP <788>): This test quantifies the number of sub-visible particles in the formulation.[3][9][10][11] The two methods are Light Obscuration Particle Count Test and Microscopic Particle Count Test.[3][9][10][11] For solutions for injection in containers with a nominal content of less than 100 mL, the preparation complies if the average number of particles is not more than 6000 per container equal to or greater than 10 μm and not more than 600 per container equal to or greater than 25 μm.[3]

Sterilization

The choice of sterilization method is critical and depends on the stability of the API and the formulation.

• Terminal Sterilization: This is the preferred method when the product can withstand the process. Methods include moist heat (autoclaving) and radiation. However, many



formulations containing sensitive APIs or excipients like **Glycofurol** may not be stable under these conditions.

 Aseptic Filtration: For heat-labile formulations, sterile filtration through a 0.22 µm filter is the standard method.[12] The entire manufacturing process following filtration must be conducted under aseptic conditions to prevent microbial contamination.[12]

Conclusion

Glycofurol is a valuable and versatile solvent for the formulation of parenteral drug products containing poorly water-soluble APIs. By following a systematic approach that includes thorough pre-formulation studies, a well-defined manufacturing process, and rigorous quality control testing, researchers and drug development professionals can successfully develop safe, stable, and effective injectable formulations utilizing **Glycofurol**. Careful consideration of the API's properties and compatibility with **Glycofurol** and other excipients is paramount to achieving a successful formulation.

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